Cas no 279262-31-6 ((4-(Ethoxymethyl)phenyl)boronic acid)

4-(エトキシメチル)フェニルボロン酸は、有機合成化学において有用なボロン酸誘導体です。特に鈴木-宮浦カップリング反応などのクロスカップリング反応において、優れた反応性を示します。エトキシメチル基の導入により、従来のフェニルボロン酸に比べて溶解性が向上しており、さまざまな溶媒系での反応条件に対応可能です。また、この官能基は穏やかな条件下で脱保護可能なため、多段階合成においても有用です。高い純度と安定性を備えており、医薬品中間体や機能性材料の合成に適しています。

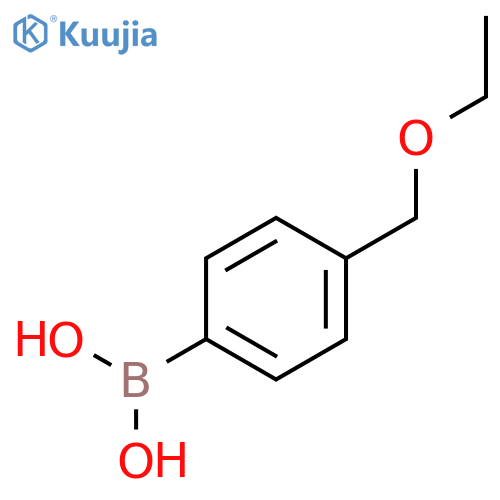

279262-31-6 structure

商品名:(4-(Ethoxymethyl)phenyl)boronic acid

CAS番号:279262-31-6

MF:C9H13BO3

メガワット:180.008723020554

MDL:MFCD08701751

CID:828716

PubChem ID:23005411

(4-(Ethoxymethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Ethoxymethyl)phenyl)boronic acid

- [4-(ethoxymethyl)phenyl]boronic acid

- 4-(Ethoxymethyl)phenylboronic acid

- 4-Ethoxymethylphenylboronic acid

- SCHEMBL13978537

- CS-0174787

- 279262-31-6

- MFCD08701751

- BS-27809

- DTXSID60629655

- AKOS004115063

- 4-Ethoxymethylphenylboronic acid, AldrichCPR

- I12117

- 4-Ethoxymethylphenylboronic acid

- (4-(Ethoxymethyl)phenyl)boronicacid

-

- MDL: MFCD08701751

- インチ: InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3

- InChIKey: DGUPNEQXGIBFDX-UHFFFAOYSA-N

- ほほえんだ: CCOCC1=CC=C(C=C1)B(O)O

計算された属性

- せいみつぶんしりょう: 180.09600

- どういたいしつりょう: 180.0957744g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- PSA: 49.69000

- LogP: -0.09710

(4-(Ethoxymethyl)phenyl)boronic acid セキュリティ情報

(4-(Ethoxymethyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(Ethoxymethyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM124723-5g |

(4-(Ethoxymethyl)phenyl)boronic acid |

279262-31-6 | 97% | 5g |

$655 | 2024-07-28 | |

| Fluorochem | 219135-1g |

4-(Ethoxymethyl)phenyl)boronic acid |

279262-31-6 | 95% | 1g |

£150.00 | 2022-03-01 | |

| Chemenu | CM124723-5g |

(4-(Ethoxymethyl)phenyl)boronic acid |

279262-31-6 | 97% | 5g |

$477 | 2021-08-05 | |

| TRC | E894890-500mg |

4-Ethoxymethylphenylboronic acid |

279262-31-6 | 500mg |

$230.00 | 2023-05-18 | ||

| A2B Chem LLC | AF34945-5g |

4-Ethoxymethylphenylboronic acid |

279262-31-6 | 97% | 5g |

$510.00 | 2024-04-20 | |

| abcr | AB270902-1g |

4-Ethoxymethylphenylboronic acid, 97%; . |

279262-31-6 | 97% | 1g |

€246.00 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0053-500mg |

(4-(ethoxymethyl)phenyl)boronic acid |

279262-31-6 | 95% | 500mg |

¥786.0 | 2024-04-20 | |

| Crysdot LLC | CD12089008-1g |

(4-(Ethoxymethyl)phenyl)boronic acid |

279262-31-6 | 95+% | 1g |

$203 | 2024-07-24 | |

| Crysdot LLC | CD12089008-5g |

(4-(Ethoxymethyl)phenyl)boronic acid |

279262-31-6 | 95+% | 5g |

$683 | 2024-07-24 | |

| 1PlusChem | 1P00BHDT-5g |

4-Ethoxymethylphenylboronic acid |

279262-31-6 | 97% | 5g |

$699.00 | 2025-02-25 |

(4-(Ethoxymethyl)phenyl)boronic acid 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

279262-31-6 ((4-(Ethoxymethyl)phenyl)boronic acid) 関連製品

- 142273-84-5(3-methoxymethylphebylboronic acid)

- 279262-11-2((4-(Methoxymethyl)phenyl)boronic Acid)

- 160061-48-3(4-(propoxymethyl)phenylboronic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:279262-31-6)(4-(Ethoxymethyl)phenyl)boronic acid

清らかである:99%

はかる:5g

価格 ($):488.0